molecular formula C22H31BO3 B2616449 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 2217671-79-7

2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B2616449
CAS RN: 2217671-79-7
M. Wt: 354.3
InChI Key: DZXTWAPRNUSHCU-UHFFFAOYSA-N
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Description

“2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the CAS Number: 2217671-79-7 . It has a molecular weight of 354.3 and its molecular formula is C22H31BO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.29 and its molecular formula is C22H31BO3 . It’s stored in a freezer , indicating that it’s stable at low temperatures.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane is not completely understood. However, it is believed that the compound is capable of forming strong covalent bonds with carbon-containing molecules, which allows it to act as a catalyst in organic synthesis or as a drug delivery vehicle. Additionally, the compound is thought to interact with the active sites of enzymes, which allows it to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-dioxaborolane are not well understood. However, it has been shown to interact with enzymes, which suggests that it may have some effect on biochemical pathways. Additionally, it has been suggested that the compound may be capable of modulating the activity of certain receptors, which could lead to physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane for laboratory experiments is that it is a stable, non-toxic compound. Additionally, it is capable of forming strong covalent bonds with carbon-containing molecules, which makes it an attractive candidate for use in a variety of scientific research applications. However, the compound is not widely available, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not completely understood, which can make it difficult to predict its effects in certain laboratory experiments.

Future Directions

The potential applications of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane are still being explored. Future research could focus on developing methods for synthesizing the compound in larger quantities, as well as on understanding its mechanism of action in greater detail. Additionally, further research could be conducted to explore the potential applications of the compound in drug delivery, catalysis, and organic synthesis. Finally, further research could focus on the biochemical and physiological effects of the compound, as well as on its potential side effects.

Synthesis Methods

Adamantyl-TM-dioxaborolane can be synthesized in a two-step process. The first step involves the reaction of adamantan-1-yl bromide with tetramethyl-1,3,2-dioxaborolan-2-yl phenol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane product. The second step involves the deprotection of the this compound-dioxaborolane product using hydrochloric acid. This yields the desired product in a crystalline form.

Scientific Research Applications

Adamantyl-TM-dioxaborolane has a number of potential scientific research applications. It has been used as a catalyst in organic synthesis, as a drug delivery vehicle, and as a reagent in the synthesis of other boron-containing compounds. Additionally, it has been used to study the interactions between boron and carbon-containing molecules, as well as to study the mechanism of action of various drugs.

Safety and Hazards

The compound is labeled with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-(1-adamantyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXTWAPRNUSHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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